

Application Note: Rapid Enantiomeric Separation of Rasagiline Salts by UHPLC

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Compound of Interest

Compound Name: *rac-cis-1-Deshydroxy Rasagiline*

Cat. No.: B586168

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), prescribed for the treatment of Parkinson's disease. It is the R-(+)-enantiomer that possesses the therapeutic activity, while the S-(-)-enantiomer is considered an impurity. Therefore, a robust and rapid analytical method to ensure the enantiomeric purity of rasagiline in pharmaceutical formulations is crucial for quality control. This application note details a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and efficient separation of rasagiline enantiomers in its mesylate and tartrate salt forms.[1] The method utilizes a chiral stationary phase under reversed-phase conditions, offering a significant improvement over traditional normal-phase methods by providing faster analysis times and greater stability.[2]

Instrumentation and Materials

1.1 Instrumentation

- UHPLC system equipped with a binary pump, autosampler, and UV detector.

1.2 Materials and Reagents

- R-Rasagiline and S-Rasagiline reference standards[1]
- Rasagiline Mesylate and Rasagiline Tartrate samples[1]

- Ammonium acetate ($\geq 99\%$)[1]
- Isopropyl alcohol (HPLC grade)[1]
- USP grade water[1]

1.3 Chromatographic Column

- Column: Chiralpak® AGP ($\alpha 1$ -acid glycoprotein)[2]
- Dimensions: 50 mm \times 2.1 mm[2]
- Particle Size: 5 μm [2]

Experimental Protocols

2.1 Mobile Phase Preparation (10 mM Ammonium Acetate and Isopropyl Alcohol, 90:10 v/v)

- Weigh 0.7708 g of ammonium acetate and dissolve it in 1000 mL of USP grade water to prepare a 10 mM solution.
- Filter the buffer solution through a 0.45 μm nylon filter.
- Prepare the final mobile phase by mixing 900 mL of the 10 mM ammonium acetate buffer with 100 mL of isopropyl alcohol.
- Degas the mobile phase by sonication for 15 minutes before use.

2.2 Standard Solution Preparation

- Standard Stock Solution (S-enantiomer): Accurately weigh and dissolve 3 mg of the S-rasagiline enantiomer in 100 mL of water.[3]
- Working Standard Solution: Dilute 1 mL of the stock solution to 100 mL with water to obtain a final concentration of 1.5 $\mu\text{g/mL}$. [3]

2.3 Sample Solution Preparation

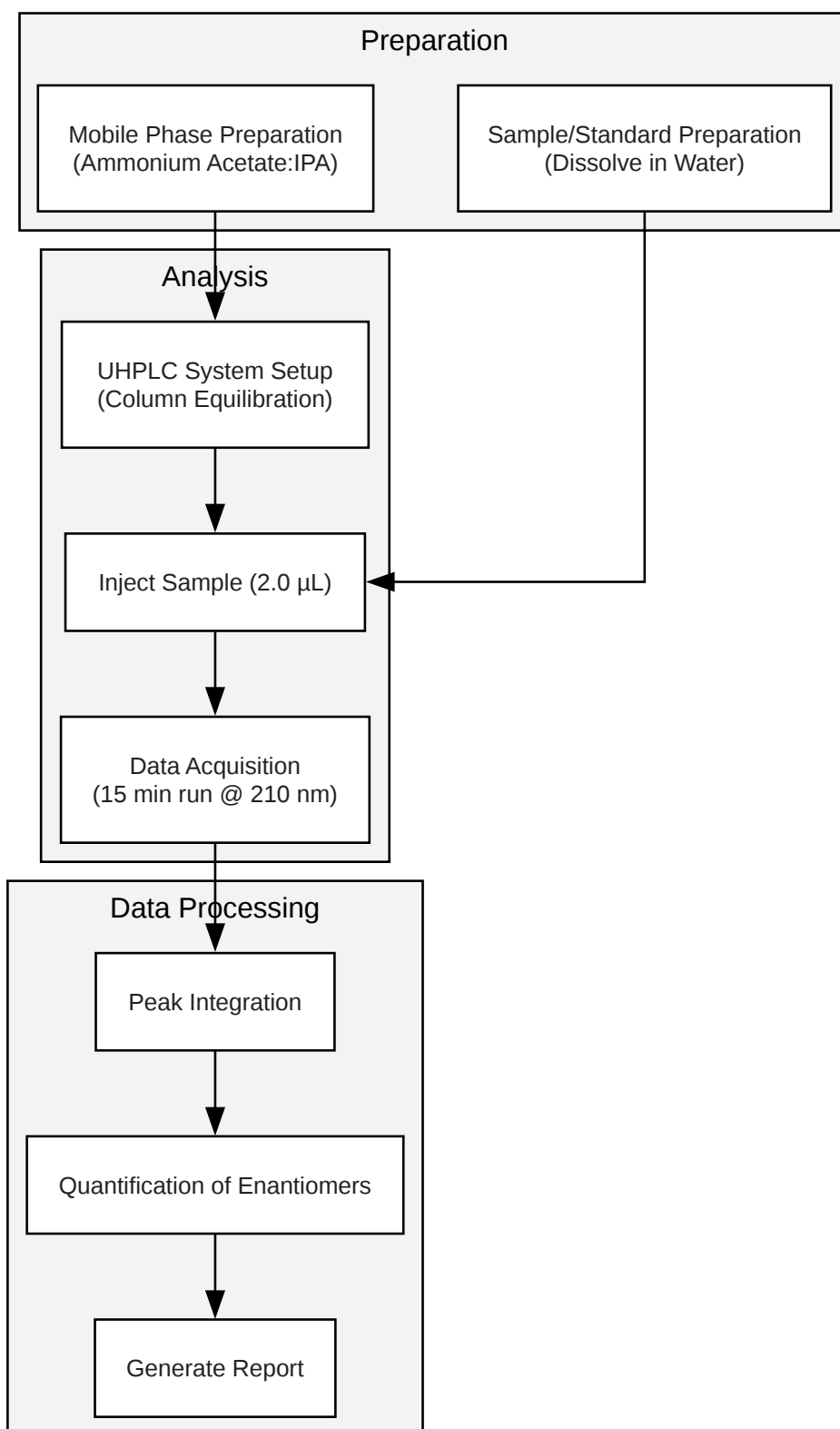
- Accurately weigh and dissolve 20 mg of rasagiline mesylate or rasagiline tartrate in 100 mL of water.[3]

2.4 UHPLC Method Parameters The optimal chromatographic conditions for the enantiomeric separation are summarized in the table below.

Parameter	Value
Column	Chiralpak® AGP, 50 mm × 2.1 mm, 5 µm[2]
Mobile Phase	10 mM Ammonium Acetate: Isopropyl Alcohol (90:10, v/v)[2]
Flow Rate	0.6 mL/min[2]
Detection Wavelength	210 nm[2]
Injection Volume	2.0 µL[1]
Column Temperature	Ambient (Approx. 25 °C)
Run Time	15 minutes[2]

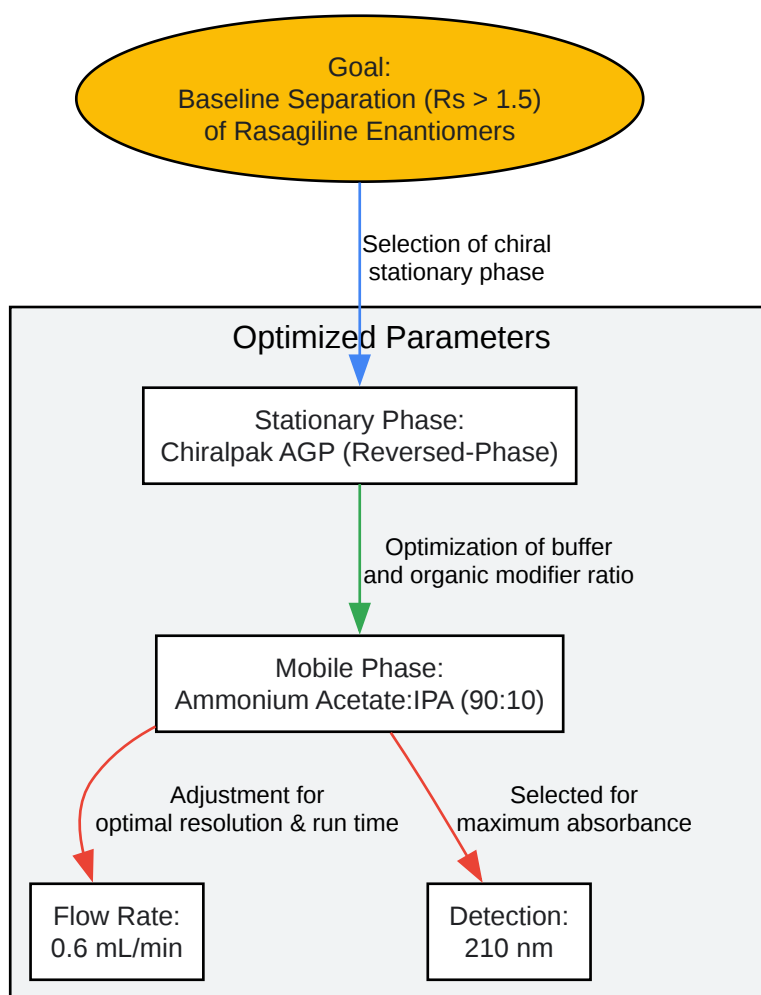
Workflow and Method Development Logic

The following diagrams illustrate the experimental workflow and the logic behind the method's development.



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Figure 1. UHPLC Experimental Workflow for Rasagiline Enantiomer Analysis.



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Figure 2. Logical Flow of UHPLC Method Development.

Results and Data

This UHPLC method was validated according to the International Council on Harmonization (ICH) Q2 (R1) guidelines.[2] The method demonstrated excellent performance in terms of sensitivity, linearity, accuracy, and precision.

4.1 System Suitability The method meets the typical system suitability criteria, with a baseline resolution between the enantiomer peaks of greater than 1.5.[1]

4.2 Method Validation Summary The key quantitative validation parameters for the S-enantiomer are summarized below.

Validation Parameter	Result
Limit of Detection (LOD)	0.06 µg/mL[2]
Limit of Quantification (LOQ)	0.20 µg/mL[2]
Linearity Range	0.2–2.2 µg/mL[2]
Accuracy (Recovery %)	91–100%[1]

4.3 Robustness The method's robustness was confirmed by introducing small, deliberate variations in the mobile phase composition and flow rate, with no significant impact on the resolution and quantification of the enantiomers.

Conclusion

The described UHPLC method provides a rapid, sensitive, and robust solution for the enantiomeric separation of rasagiline mesylate and tartrate salts.[2] By employing a Chiralpak® AGP column in a reversed-phase mode, this protocol overcomes the stability issues associated with normal-phase chromatography.[2] The total run time of 15 minutes makes it highly suitable for high-throughput analysis in quality control environments during drug manufacturing and formulation development.[2] The method has been thoroughly validated and is demonstrated to be accurate, precise, and specific for the intended purpose.[2]

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